![molecular formula C12H10BrNO4 B2545052 4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid CAS No. 928712-48-5](/img/structure/B2545052.png)
4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid
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Overview
Description
The compound “4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid” is a chemical compound with the molecular formula C12H10BrNO4 . It is a derivative of indole, a heterocyclic compound that is widely used in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound consists of an indole ring substituted with a butanoic acid group at the 4-position and a bromo group at the 5-position . The indole ring itself is a bicyclic structure, consisting of a benzene ring fused to a pyrrole ring .
Scientific Research Applications
- Imidazole derivatives, including 4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid, have shown promising antimicrobial potential . Researchers have investigated their effectiveness against bacteria, fungi, and other pathogens.
- Indole derivatives, which share structural similarities with our compound, have been explored for their anti-HIV-1 activity . Molecular docking studies revealed their potential as inhibitors against the virus.
- Researchers have developed synthetic methods to access 4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid and its derivatives . Understanding these routes aids in drug development.
- Imidazole-containing compounds serve as essential synthons in drug design. The compound’s core structure contributes to the development of novel drugs targeting various diseases .
- Heterocyclic compounds, especially those containing imidazole moieties, play a crucial role in treating infectious diseases . Researchers explore their potential as chemotherapeutic agents.
- Beyond antimicrobial properties, imidazole derivatives exhibit diverse effects, including anti-inflammatory, antitumor, antidiabetic, and antioxidant activities .
- Commercially available drugs containing a 1,3-diazole ring (such as clemizole, omeprazole, and metronidazole) demonstrate the versatility of this scaffold .
Antimicrobial Activity
Anti-HIV-1 Potential
Synthetic Routes and Transformations
Drug Development
Chemotherapeutic Applications
Biological Activities Beyond Antimicrobial Effects
Future Directions
Indole derivatives, such as “4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid”, have a broad range of chemical and biological properties, making them valuable in the development of new drugs . Future research may focus on exploring the diverse biological activities of these compounds and developing novel therapeutic applications .
properties
IUPAC Name |
4-(5-bromo-2,3-dioxoindol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO4/c13-7-3-4-9-8(6-7)11(17)12(18)14(9)5-1-2-10(15)16/h3-4,6H,1-2,5H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXXAJIPXXKSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=O)N2CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-bromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)butanoic acid |
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